REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1.[O-]S(C(F)(F)[F:19])(=O)=O.ClC1C=[N+](F)C=C(Cl)C=1>C(Cl)Cl>[F:19][C:11]1[C:2]([OH:1])=[CH:3][C:4]([O:12][CH3:13])=[C:5]([CH:10]=1)[C:6]([O:8][CH3:9])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=C(C(=O)OC)C=C1)OC
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.ClC=1C=[N+](C=C(C1)Cl)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified by pressurized silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
Evaporation of the CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC(=C(C(=O)OC)C1)OC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |